(3-Nitroquinolin-7-yl)methanol
Description
(3-Nitroquinolin-7-yl)methanol is a nitroquinoline derivative characterized by a methanol (-CH2OH) substituent at the 7-position of the quinoline scaffold. This compound is of interest in pharmacological research due to the electron-withdrawing nitro group at position 3, which enhances reactivity, and the polar alcohol group at position 7, which may influence solubility and binding interactions.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(3-nitroquinolin-7-yl)methanol |
InChI |
InChI=1S/C10H8N2O3/c13-6-7-1-2-8-4-9(12(14)15)5-11-10(8)3-7/h1-5,13H,6H2 |
InChI Key |
YEJZPNFTLUHLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C=C1CO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The NQ series (NQ1–NQ6) includes 3-nitroquinoline derivatives with substitutions at positions 4, 6, and 7 (Table 1). Key structural differences from (3-Nitroquinolin-7-yl)methanol include:
- Position 7: Methoxy (-OCH3) in NQ1, hydroxyl (-OH) in NQ3/NQ6, and benzyloxy (-OBn) in NQ4/NQ5. In contrast, (3-Nitroquinolin-7-yl)methanol features a primary alcohol (-CH2OH).
- Position 4: Ethynylphenylamino or bromophenylamino groups in NQ1–NQ6, which are absent in the target compound.
Physicochemical Properties
Substituents significantly impact melting points (mp) and solubility:
- NQ1 (methoxy at 7): mp = 222°C, reflecting moderate polarity due to the ether group.
- NQ3 (hydroxyl at 6, methoxy at 7): mp = 156°C, suggesting reduced crystallinity compared to NQ1, likely due to hydrogen bonding from the -OH group.
- NQ6 (hydroxyl at 7): mp = 254°C, indicating strong intermolecular hydrogen bonding.
(3-Nitroquinolin-7-yl)methanol: The -CH2OH group at position 7 is expected to increase polarity and hydrogen-bonding capacity compared to methoxy (-OCH3) but may lower mp relative to NQ6 due to steric effects from the -CH2 moiety.
Spectroscopic and Analytical Data
- Mass Spectrometry : NQ1–NQ6 exhibit molecular ions at m/z 425–480, consistent with their substituents. The target compound’s molecular weight would differ (estimated ~263 g/mol for C10H8N2O3).
- Elemental Analysis: Discrepancies in NQ3 (e.g., C: 57.01% found vs.
Table 1: Comparative Data of 3-Nitroquinoline Derivatives
| Compound | Substituents (Position) | mp (°C) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| NQ1 | 6-OBn, 7-OCH3, 4-NH-C6H4-C≡CH | 222 | 425.14 | Ether, alkyne, nitro |
| NQ3 | 6-OH, 7-OCH3, 4-NH-C6H4-C≡CH | 156 | 335.09 | Hydroxyl, methoxy, nitro |
| NQ6 | 7-OH, 6-OCH3, 4-NH-C6H4-Br | 254 | 390.00 | Hydroxyl, bromine, nitro |
| Target* | 7-CH2OH, 3-NO2 | — | ~263 | Primary alcohol, nitro |
*Target = (3-Nitroquinolin-7-yl)methanol; data inferred from structural analogs.
Functional Implications
- Solubility : The -CH2OH group in the target compound may enhance aqueous solubility compared to methoxy (-OCH3) or benzyloxy (-OBn) groups in NQ1/NQ4.
- Reactivity: The primary alcohol in the target compound could participate in esterification or oxidation reactions, unlike the ethers or phenols in the NQ series.
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